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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability characteristics of a

significant Sofosbuvir degradation product, herein referred to as Sofosbuvir Impurity D. This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth data, experimental protocols, and pathway visualizations to support further

investigation and formulation development. The information presented is synthesized from

published forced degradation studies of Sofosbuvir.

While the compendial naming of Sofosbuvir impurities can vary, for the purposes of this guide,

Sofosbuvir Impurity D is identified as the oxidative degradation product with a molecular

formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.45 g/mol [1]. It is critical

to note that forced degradation studies have identified a closely related oxidative degradant

with a molecular weight of 527.15 (C₂₂H₂₇FN₃O₉P), suggesting a potential for ambiguity in

nomenclature across different studies[2]. This guide will focus on the conditions leading to the

formation of this specific, well-characterized oxidative impurity.

Summary of Stability and Degradation Profile
Forced degradation studies, conducted in accordance with ICH guidelines, reveal that

Sofosbuvir is susceptible to degradation under oxidative, acidic, and basic stress conditions[2]

[3]. Conversely, the parent drug demonstrates notable stability under thermal and photolytic

stress[2][3]. Sofosbuvir Impurity D, in particular, has been identified as a product of oxidative

stress.
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The tables below summarize the quantitative data from forced degradation studies that lead to

the formation of Sofosbuvir impurities, including the oxidative degradant of interest.

Table 1: Summary of Forced Degradation Studies on
Sofosbuvir

Stress
Condition

Reagent/Pa
rameters

Duration

Degradatio
n of
Sofosbuvir
(%)

Oxidative
Impurity
(Impurity D)
Formation
(%)

Reference

Oxidative
30% H₂O₂ at

80°C
2 days Slight 0.79 [2]

Oxidative 3% H₂O₂ 7 days 19.02 Not specified [3]

Acid

Hydrolysis

1N HCl at

80°C (reflux)
10 hours 8.66 Not formed [2]

Acid

Hydrolysis

0.1N HCl at

70°C
6 hours 23 Not formed [3]

Base

Hydrolysis

0.5N NaOH

at 60°C
24 hours 45.97 Not formed [2]

Base

Hydrolysis

0.1N NaOH

at 70°C
10 hours 50 Not formed [3]

Thermal 50°C 21 days
No

degradation
Not formed [3]

Photolytic
Direct

sunlight
21 days

No

degradation
Not formed [3]

Photolytic
254 nm UV

light
24 hours

No

degradation
Not formed [2]

Experimental Protocols
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Detailed methodologies for the key experiments that induce the formation of Sofosbuvir
Impurity D and other related substances are provided below. These protocols are based on

published stability-indicating assay methods.

Oxidative Degradation Protocol
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% hydrogen peroxide

(H₂O₂)[2].

Stress Condition: The solution is maintained at 80°C for two days[2].

Sample Processing: The resulting solution is evaporated to yield a solid residue, which is

then redissolved in 5 mL of a 50:50 mobile phase (acetonitrile and 0.1% formic acid buffer)

for analysis[2].

Analysis: The sample is analyzed using a validated stability-indicating UPLC method with

PDA detection at 260 nm[2].

Acidic Degradation Protocol
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 1N hydrochloric acid (HCl)

[2].

Stress Condition: The solution is refluxed at 80°C for 10 hours[2].

Sample Processing: The degraded sample is neutralized with an ammonium bicarbonate

solution. The neutralized solution is then lyophilized to obtain a crude solid sample, which is

subsequently dissolved in 4 mL of a 50:50 mobile phase[2].

Analysis: The sample is subjected to analysis by a validated UPLC method[2].

Alkaline Degradation Protocol
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5N sodium hydroxide

(NaOH)[2].

Stress Condition: The solution is maintained at 60°C for 24 hours[2].
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Sample Processing: The degraded sample is neutralized with HCl solution. The resultant

solution is evaporated to obtain a free solid, which is then dissolved in 5 mL of a 50:50

mobile phase[2].

Analysis: The sample is analyzed using a validated UPLC method[2].

Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and

the logical relationship of Sofosbuvir's stability under various stress conditions.
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Caption: Workflow for forced degradation studies of Sofosbuvir.
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Stability Profile of Sofosbuvir
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Caption: Stability of Sofosbuvir under different stress conditions.

Conclusion
The stability of Sofosbuvir is compromised under oxidative, acidic, and basic conditions,

leading to the formation of various degradation products. Sofosbuvir Impurity D, an oxidative

degradant, is formed under specific oxidative stress conditions. Understanding the formation

pathways and stability characteristics of such impurities is paramount for the development of

stable pharmaceutical formulations and robust analytical methods for quality control. The data

and protocols presented in this guide serve as a valuable resource for professionals engaged

in the research and development of Sofosbuvir-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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